molecular formula C16H14ClN3O B7440936 MAT2A inhibitor 3

MAT2A inhibitor 3

Número de catálogo B7440936
Peso molecular: 299.75 g/mol
Clave InChI: JMLJEYLWRAPHBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MAT2A inhibitor 3 is a methionine adenosyltransferase 2A (MAT2A) inhibitor . It has been found to reduce the proliferative activity of MTAP-deficient cancer cells . The expression level of MAT2A is abnormally high in several types of tumors, including gastric, colon, liver, and pancreatic cancers .


Synthesis Analysis

The synthesis of MAT2A inhibitors involves a fragment growing approach from AZ-28, a low-molecular weight MAT2A inhibitor . The X-ray co-crystal structure revealed that compound 7 fully occupies the allosteric pocket of MAT2A as a single molecule mimicking MAT2B .


Molecular Structure Analysis

The molecular structure of MAT2A inhibitor 3 is analyzed using X-ray co-crystal structure . The structure revealed that compound 7 fully occupies the allosteric pocket of MAT2A as a single molecule mimicking MAT2B .


Chemical Reactions Analysis

MAT2A inhibition in MTAP-/- tumor cells confers mechanistic vulnerabilities that can be exploited with approved chemotherapies and targeted therapies .


Physical And Chemical Properties Analysis

  • Storage: Powder -20°C 3 years; 4°C 2 years In solvent -80°C 6 months; -20°C 1 month .

Aplicaciones Científicas De Investigación

  • AG-270, a potent, selective, and orally bioavailable MAT2A inhibitor, is designed to target tumors with homologous MTAP deletion. This treatment approach is based on the synthetic lethality principle in cancers where the MTAP gene is deleted, which occurs in approximately 15% of all cancers. AG-270 has been shown to significantly reduce S-adenosylmethionine (SAM) levels in cancer cells and selectively inhibit the proliferation of MTAP-null cells both in vitro and in xenograft tumors, supporting its progression to clinical studies (Konteatis et al., 2021).

  • MAT2A, a key enzyme in the methionine cycle, has been recognized as a therapeutic target for the treatment of cancers. Recent advancements in MAT2A inhibitors, including AG-270, have shown promising results in clinical trials for treating solid tumors or lymphoma with MTAP loss (Li et al., 2022).

  • Another study explored the fragment-based design of potent MAT2a inhibitors and evaluated their efficacy in vivo using an MTAP null xenograft model. These inhibitors, including AG-270, demonstrated the ability to induce antitumor responses in relevant cancer models (De Fusco et al., 2021).

  • AG-270 has been combined with standard cancer treatments like taxanes and gemcitabine, demonstrating enhanced anti-tumor activity in patient-derived xenograft models. This combination approach has been particularly effective in MTAP-deleted cancers, which are often aggressive and lack effective targeted therapies (Hyer et al., 2020).

  • AG-270 was also found to have applications in preventing osteoclastogenesis and ovariectomy-induced bone loss. This inhibitor affects osteoclast differentiation by suppressing crucial transcription factors and reactive oxygen species, making it a potential treatment target for osteoporosis related to osteoclast dysfunction (Kang et al., 2022).

  • In another context, MAT2A inhibitors have been implicated in the regulation of zygotic genome activation and the transition from morula to blastocyst in reproductive biology, highlighting MAT2A's crucial role in embryonic development and potential applications in reproductive medicine (Sun et al., 2018).

Mecanismo De Acción

MAT2A inhibitor 3 reduces the proliferative activity of MTAP-deficient cancer cells . The expression level of MAT2A is abnormally high in several types of tumors, including gastric, colon, liver, and pancreatic cancers . Inhibition of MAT2A can generate cell states in MTAP-/- tumor cells that are selectively vulnerable to approved chemotherapies and targeted therapies .

Safety and Hazards

The safety information for MAT2A inhibitor 3 is available in the Material Safety Data Sheet (MSDS) .

Direcciones Futuras

The development of brain-penetrating MAT2A inhibitors is yet to be reported in preclinical or clinical stages despite the high MTAP deletion fraction in GBM and brain metastatic cancers . Synthetic lethality is a strategy for developing cancer therapies and doesn’t fit neatly into any of these previous definitions of cancer treatment .

Propiedades

IUPAC Name

7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJEYLWRAPHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MAT2A inhibitor 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAT2A inhibitor 3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
MAT2A inhibitor 3
Reactant of Route 3
Reactant of Route 3
MAT2A inhibitor 3
Reactant of Route 4
Reactant of Route 4
MAT2A inhibitor 3
Reactant of Route 5
Reactant of Route 5
MAT2A inhibitor 3
Reactant of Route 6
Reactant of Route 6
MAT2A inhibitor 3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.